molecular formula C17H16N2O3 B2833103 2-(1,2-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide CAS No. 862831-16-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide

Cat. No. B2833103
M. Wt: 296.326
InChI Key: ZBVUGLWLTZBKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of various bioactive molecules and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

One study detailed the synthesis of a series of indol-3-yl-oxoacetamides, starting from a known compound by substituting the 1-pentyl-1H-indole subunit. Preliminary biological evaluation indicated that a fluorinated derivative from this series is a potent and selective ligand for the CB2 receptor, demonstrating a Ki value of 6.2 nM (Moldovan et al., 2017).

Crystal Structure and Biological Activity

Another study focused on the synthesis, crystal structure characterization, and biological activity of a related compound. The crystal was found to belong to the monoclinic system, and the biological assay results indicated moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Photophysical Properties

Research into furans has led to the development of an improved synthesis method for a series of compounds exhibiting diverse activities. Two compounds in this series were identified as potential "naked-eye sensors" for aluminum detection due to their photophysical properties (Kumar et al., 2015).

Fluorescent Probe for Carbonyl Compounds

A study introduced a new molecular probe for trace measurement of carbonyl compounds in water samples, demonstrating improved sensitivity and lower limits of detection for formaldehyde and other carbonyls (Houdier et al., 2000).

Decarboxylative Claisen Rearrangement Reactions

Research on heteroaromatic tosylacetates, including furan-2-ylmethyl derivatives, has shown that they undergo facile decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products (Craig et al., 2005).

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-15(13-7-3-4-8-14(13)19(11)2)16(20)17(21)18-10-12-6-5-9-22-12/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVUGLWLTZBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide

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